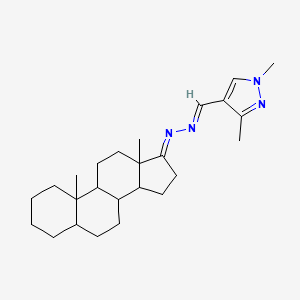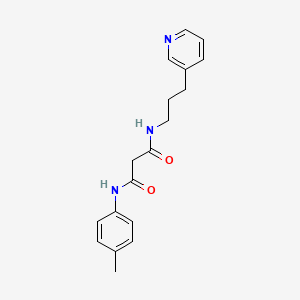![molecular formula C19H21N3O7S B4355129 N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4355129.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide
Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide is a complex organic compound with a molecular formula of C19H22N2O5S It is known for its unique chemical structure, which includes a morpholine ring, a sulfonyl group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Morpholinylsulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride derivative to form the morpholinylsulfonyl intermediate.
Coupling with Phenyl Derivatives: The intermediate is then coupled with a phenyl derivative, such as 4-nitrophenol, under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group, resulting in an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-morpholinylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide
- N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
- N-[4-(4-morpholinylsulfonyl)phenyl]-3-(phenylthio)propanamide
Uniqueness
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)propanamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-(4-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-14(29-17-6-4-16(5-7-17)22(24)25)19(23)20-15-2-8-18(9-3-15)30(26,27)21-10-12-28-13-11-21/h2-9,14H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZGIKJWJSKLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE](/img/structure/B4355052.png)
![2-AMINO-5-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4-ONE](/img/structure/B4355053.png)

![2-{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE](/img/structure/B4355060.png)
METHANONE](/img/structure/B4355067.png)
![3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4355075.png)
![3-(1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZOTHIAZOL-2-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4355082.png)
![3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4355089.png)
![3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4355092.png)
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)propyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4355104.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4355111.png)
![N-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4355123.png)

![2-((E)-1-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4355127.png)
